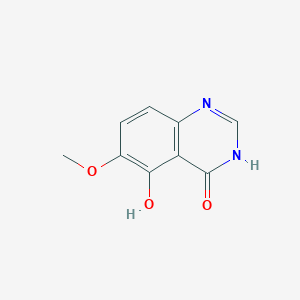
5-Hydroxy-6-methoxyquinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxyquinazolin-4(3H)-one typically involves the cyclization of functionalized pyrimidines. One common method includes the condensation of 5-acetyl-6-methylpyrimidin-2-one with dimethylformamide dimethyl acetal, followed by cyclization with methoxide in methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduction products may include various hydroquinazolines.
Substitution: Substitution reactions can lead to the formation of different functionalized quinazolines.
Applications De Recherche Scientifique
Medicine: It has shown promise as an antimalarial, antitumor, anticonvulsant, and antimicrobial agent.
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: Research has explored its role in biological systems, including its effects on cellular processes.
Industry: Its applications extend to the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Hydroxy-6-methoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways.
Comparaison Avec Des Composés Similaires
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is compared to other quinazolinone derivatives, such as 4(3H)-quinazolinone and 2-methylquinazolin-4(3H)-one. While these compounds share structural similarities, this compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct biological activities.
List of Similar Compounds
4(3H)-quinazolinone
2-methylquinazolin-4(3H)-one
5-acetyl-6-methylpyrimidin-2-one
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
5-hydroxy-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-3-2-5-7(8(6)12)9(13)11-4-10-5/h2-4,12H,1H3,(H,10,11,13) |
Clé InChI |
XNOCKCFBYUWHPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)N=CNC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















